6-(3-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a heterocyclic scaffold known for its pharmacological relevance, including kinase inhibition and antitumor activity. The structure features a 3-chlorophenyl group at position 6 and a substituted thienyl group (bearing a 2,5-dimethylpyrrole moiety) at position 2 of the pyrazolo[1,5-a]pyrimidine core.
Properties
IUPAC Name |
6-(3-chlorophenyl)-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4S/c1-14-6-7-15(2)27(14)20-8-9-28-22(20)19-11-21-24-12-17(13-26(21)25-19)16-4-3-5-18(23)10-16/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIGKICJGNLQMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C=C(C=NC4=C3)C5=CC(=CC=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(3-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine is an intriguing molecule with potential biological activities. This article delves into its chemical properties, synthesis, and biological activities, supported by relevant data and research findings.
- Molecular Formula : C22H18ClN5S
- Molecular Weight : 419.93 g/mol
- CAS Number : 383147-74-8
This compound features a complex structure that includes a pyrazolo[1,5-a]pyrimidine core, which is known for various biological activities.
Synthesis
The synthesis of this compound has been reported in various studies. The general synthetic route involves the reaction of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine structure. The presence of the chlorophenyl and thienyl groups is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo compounds exhibit a wide range of biological activities, including antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial | |
| 4-(2,5-Dimethyl-1H-pyrrol-1-yl) derivatives | Antimicrobial |
Cytotoxicity and Antitumor Activity
The biological activity of pyrazolo compounds often extends to antitumor effects. Studies have demonstrated that certain derivatives can inhibit tumor cell proliferation. The specific mechanism may involve interference with cellular signaling pathways or induction of apoptosis in cancer cells.
While detailed mechanisms for this specific compound are still under investigation, related compounds have been shown to interact with various biological targets:
- Inhibition of Kinases : Many pyrazolo compounds act as kinase inhibitors, which play a crucial role in cell signaling and proliferation.
- Antioxidant Activity : Some studies suggest that these compounds may exhibit antioxidant properties, contributing to their protective effects against oxidative stress.
Study 1: Antibacterial Efficacy
In a study assessing the antibacterial efficacy of related pyrazolo compounds against Escherichia coli and Staphylococcus aureus, it was found that certain derivatives exhibited significant inhibition zones compared to control treatments. This suggests that modifications in the molecular structure can enhance antimicrobial potency.
Study 2: Antitumor Potential
A recent investigation into the antitumor activity of similar pyrazolo derivatives revealed that these compounds could effectively reduce tumor growth in vitro. The study highlighted the importance of structural components like the thienyl group in enhancing cytotoxic effects on cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparisons
Substituent Effects on Bioactivity
- The 3-chlorophenyl group in the target compound may enhance target-binding affinity compared to 4-methoxyphenyl (electron-donating) or nitro groups (electron-withdrawing) in analogues .
- Thienyl-pyrrole substituents (e.g., in the target compound and ) contribute to π-π stacking interactions, critical for kinase inhibition, as seen in VEGFR2 inhibitors like 3-(3-thienyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine .
Lower molecular weight analogues (e.g., 326.83 in ) may exhibit faster clearance but reduced target affinity.
Synthetic Accessibility
- The target compound’s thienyl-pyrrole moiety can be synthesized via Suzuki coupling or diazotization reactions, similar to methods in .
- Trifluoromethyl -containing derivatives (e.g., ) require specialized fluorination techniques, increasing synthetic complexity.
Biological Activity Trends
- Pyrazolo[1,5-a]pyrimidines with polar groups (e.g., hydroxyl, carboxyl) show improved tumor uptake in vivo , suggesting that the target compound’s chlorophenyl group may benefit from analogous modifications.
- Antifungal activity is observed in derivatives with hydroxy-isopropoxyphenyl substituents (e.g., ), but the target compound’s chlorine and pyrrole groups may shift its activity toward kinase inhibition.
Research Findings and Data Tables
Physicochemical Properties
Q & A
Basic: What are reliable synthetic routes for synthesizing 6-(3-chlorophenyl)-substituted pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
A common approach involves coupling heterocyclic amines with halogenated aryl precursors under reflux conditions. For example, pyrazolo[1,5-a]pyrimidine scaffolds can be synthesized via cyclocondensation of 5-aminopyrazoles with β-diketones or β-ketoesters in polar solvents like pyridine or dioxane . Key steps include:
- Reaction Optimization : Adjusting molar ratios (e.g., 1:1.2 for amine:ketone) and reflux duration (5–6 hours) to maximize yield .
- Purification : Neutralizing reaction mixtures with dilute HCl, followed by recrystallization from ethanol or dioxane .
- Validation : Confirm purity via melting point consistency (±2°C of literature values) and elemental analysis (C, H, N within ±0.4% of calculated values) .
Basic: How can structural elucidation of this compound be systematically performed?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- Spectroscopy :
- 1H/13C NMR : Identify substituent environments (e.g., chlorophenyl protons at δ 7.3–7.6 ppm; pyrrole methyl groups at δ 2.1–2.3 ppm) .
- IR : Detect functional groups (e.g., C-Cl stretch at ~750 cm⁻¹; pyrrole C-N at ~1450 cm⁻¹) .
- X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., pyrimidine ring planarity deviations <0.02 Å) to confirm stereoelectronic effects .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ ion matching theoretical m/z) .
Advanced: How to design biological activity assays for this compound, given its structural complexity?
Methodological Answer:
Leverage its structural similarity to purine analogs (e.g., pyrazolo[1,5-a]pyrimidines with antitrypanosomal activity) :
- Target Selection : Prioritize enzymes with purine-binding pockets (e.g., kinases, phosphodiesterases) using homology modeling .
- Assay Design :
- In vitro : Use fluorescence polarization for binding affinity (IC50) or ADP-Glo™ kinase assays .
- Cell-based : Test cytotoxicity in HEK293 or HeLa cells (IC50 <10 μM suggests therapeutic potential) .
- Controls : Include structurally related analogs (e.g., Dorsomorphin or LDN-193189) to assess selectivity .
Advanced: How to resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyrimidines?
Methodological Answer:
Address discrepancies via:
- Orthogonal Assays : Cross-validate IC50 values using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to rule out assay-specific artifacts .
- Computational Docking : Compare binding poses in molecular dynamics simulations (e.g., Schrodinger Suite) to identify key residues influencing activity variations .
- Purity Checks : Quantify impurities (>95% purity via HPLC) that may skew activity .
Advanced: What strategies are recommended for studying the compound’s stability under experimental conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to stress conditions:
- Thermal : 40–60°C for 48 hours; monitor decomposition via TLC .
- Photolytic : UV light (254 nm) for 24 hours; assess degradation products via LC-MS .
- Formulation Stability : Test solubility in DMSO/PBS mixtures and assess aggregation via dynamic light scattering (DLS) .
- Long-term Storage : Store at -20°C under argon; avoid freeze-thaw cycles to prevent hydrolysis .
Basic: How to ensure reproducibility when synthesizing this compound?
Methodological Answer:
- Detailed Protocols : Document exact stoichiometry (e.g., 1.05 eq. of 3-chlorophenylboronic acid), solvent grades (HPLC-grade pyridine), and inert atmosphere (N2/Ar) .
- Intermediate Characterization : Isolate and characterize intermediates (e.g., azo-adducts via IR/NMR) to troubleshoot failed steps .
- Collaborative Validation : Share samples with independent labs for spectral replication (e.g., 1H NMR δ 8.2 ppm for pyrimidine protons) .
Advanced: How to investigate the mechanism of action for this compound in kinase inhibition?
Methodological Answer:
- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler™) to identify off-target effects .
- Structural Biology : Co-crystallize the compound with target kinases (e.g., KDR or PI3Kβ) to map binding interactions (e.g., hydrogen bonds with hinge regions) .
- Cellular Pathway Analysis : Perform RNA-seq or phosphoproteomics to trace downstream signaling effects (e.g., mTOR pathway modulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
